4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate

Beschreibung

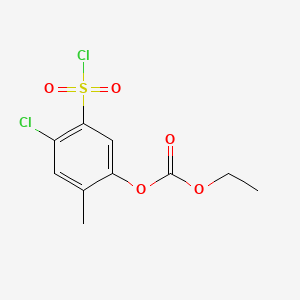

4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate is a substituted phenyl carbonate ester characterized by a chloro group at position 4, a chlorosulfonyl group at position 5, and a methyl group at position 2 on the aromatic ring, with an ethyl carbonate functional group. The chlorosulfonyl group (-SO₂Cl) enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the chloro and methyl substituents influence steric and electronic properties .

Eigenschaften

IUPAC Name |

(4-chloro-5-chlorosulfonyl-2-methylphenyl) ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O5S/c1-3-16-10(13)17-8-5-9(18(12,14)15)7(11)4-6(8)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFVETQIQOQMKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC(=C(C=C1C)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate typically involves multiple steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-methylphenol.

Chlorosulfonylation: The 4-chloro-2-methylphenol is then subjected to chlorosulfonylation using chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.

Carbonate Formation: The intermediate product is then reacted with ethyl chloroformate in the presence of a base such as pyridine to form the ethyl carbonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.

Hydrolysis: The ethyl carbonate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and carbon dioxide.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl derivatives.

Hydrolysis: 4-Chloro-5-(chlorosulfonyl)-2-methylphenol and carbon dioxide.

Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with specific properties.

Pharmaceutical Research: It may be explored for its potential biological activities and as a building block for drug development.

Chemical Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate depends on its specific application:

Nucleophilic Substitution: The chlorosulfonyl group acts as an electrophilic center, facilitating the attack by nucleophiles.

Hydrolysis: The ethyl carbonate moiety undergoes hydrolysis to release carbon dioxide and the corresponding phenol.

Biological Activity: If used in biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Diethyl Carbonate (DEC)

Structure : Simple carbonate ester (CH₃CH₂O)₂CO.

Reactivity : DEC is a mild alkylating agent and solvent, lacking electrophilic substituents like -SO₂Cl.

Applications : Used in lithium-ion battery electrolytes and organic synthesis.

Contrast : Unlike the target compound, DEC’s simplicity limits its use in reactions requiring directed electrophilic substitution.

Ethyl (2-(4-Phenoxyphenoxy)ethyl)carbamate (Fenoxycarb)

Structure: Ethyl carbamate with phenoxy substituents. Reactivity: Acts as an insect growth regulator via juvenile hormone mimicry. Applications: Pesticide (insecticide). Contrast: While both compounds contain ethyl ester groups, fenoxycarb’s carbamate and phenoxy groups target biological pathways, whereas the target compound’s chlorosulfonyl group may enable sulfonamide or sulfonic acid derivative synthesis .

o-Tolyl Isobutyrate

Structure : 2-Methylphenyl ester of isobutyric acid.

Reactivity : Undergoes ester hydrolysis; used in flavor/fragrance industries.

Applications : Food additive, perfume component.

Contrast : The target compound’s chlorosulfonyl group offers distinct reactivity (e.g., sulfonation) absent in o-tolyl isobutyrate .

Chlorosulfonyl-Containing Agrochemicals (e.g., Chlorpyrifos)

Structure: Organophosphate with chlorinated pyridine. Reactivity: Inhibits acetylcholinesterase. Applications: Broad-spectrum insecticide. Contrast: The target compound’s carbonate backbone differs from organophosphates, suggesting alternative modes of action or degradation pathways.

Comparative Data Table

| Compound | Key Functional Groups | Reactivity Highlights | Primary Applications | Stability Notes |

|---|---|---|---|---|

| 4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate | -SO₂Cl, -Cl, -CH₃, ethyl carbonate | Electrophilic substitution at -SO₂Cl | Agrochemical intermediates | Sensitive to moisture; store anhydrous |

| Diethyl carbonate | Ethyl carbonate | Alkylation, transesterification | Solvents, electrolytes | Stable under inert conditions |

| Fenoxycarb | Carbamate, phenoxy groups | Juvenile hormone mimicry | Insect growth regulator | Degrades under UV exposure |

| o-Tolyl isobutyrate | Isobutyrate ester | Ester hydrolysis | Flavors, fragrances | Hydrolyzes in acidic/basic conditions |

| Chlorpyrifos | Organophosphate, -Cl | Acetylcholinesterase inhibition | Insecticide | Persists in soil; regulated |

Notes on Evidence Limitations

The provided evidence lacks direct data on the target compound. Further experimental studies (e.g., NMR, HPLC-MS, and bioactivity assays) are needed to validate hypothesized applications and reactivity.

Biologische Aktivität

4-Chloro-5-(chlorosulfonyl)-2-methylphenyl ethyl carbonate is a synthetic compound with potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C12H12Cl2O4S

- Molecular Weight : 319.19 g/mol

This compound features a chlorosulfonyl group, which is known to enhance reactivity and biological activity due to its electrophilic nature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. This mechanism is significant in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that chlorinated and sulfonated derivatives can effectively inhibit the growth of various bacterial strains. The specific antimicrobial activity of this compound has not been extensively documented but is hypothesized based on structural analogs.

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The presence of the chlorosulfonyl group is linked to increased cytotoxicity against cancer cell lines. For example, compounds with similar functional groups have demonstrated IC50 values in the micromolar range against various cancer cell lines (e.g., MDA-MB-231, A549) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MDA-MB-231 | TBD |

| Analog A | A549 | 1.04 |

| Analog B | H460 | 0.42 |

Case Studies

- Cytotoxicity Assay : In a study assessing the cytotoxic effects of various chlorinated compounds, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. The results indicated that compounds with similar substituents showed significant cytotoxic effects, suggesting potential for further development .

- Antimicrobial Testing : A comparative study was conducted using derivatives of chlorinated phenols against gram-positive and gram-negative bacteria. While specific data for this compound were not available, related compounds exhibited notable antimicrobial activity, reinforcing the hypothesis that this compound may share similar properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.